An In-depth Technical Guide to the Synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine
An In-depth Technical Guide to the Synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine
This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine, a compound of interest for researchers and professionals in drug development. The synthesis is presented as a multi-step process, beginning with fundamental precursors and culminating in the target molecule. Each step is detailed with underlying chemical principles, causality behind experimental choices, and a self-validating protocol.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their diverse biological activities are often attributed to the versatile substitution patterns achievable on the pyrimidine ring. The target molecule, 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine, incorporates several key functional groups: a chloro group, a primary amine, a secondary N-methylamine, and a nitroso group. This combination of functionalities makes it a valuable intermediate for further chemical elaboration in the development of novel bioactive compounds. This guide delineates a logical and efficient synthetic route to this molecule, designed for practical application in a research setting.
Proposed Synthetic Pathway
The synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine can be strategically approached in a four-step sequence, commencing with the construction of the pyrimidine core, followed by sequential functionalization.
Caption: Proposed four-step synthesis of the target compound.
Detailed Synthesis and Experimental Protocols
Step 1: Synthesis of 2-(Methylamino)pyrimidine-4,6-diol
The foundational step involves a condensation reaction to form the pyrimidine ring. This is a classic approach where a guanidine derivative reacts with a 1,3-dicarbonyl compound.[1]
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Chemical Principle: The reaction proceeds via a base-catalyzed condensation of N-methylguanidine with diethyl malonate. Sodium ethoxide acts as a strong base to deprotonate the active methylene group of diethyl malonate, which then undergoes nucleophilic attack on the guanidine carbon. Subsequent intramolecular condensation and elimination of ethanol lead to the formation of the stable pyrimidine ring.
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Experimental Protocol:
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In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by carefully adding sodium metal (0.17 mol) in small portions to absolute ethanol (150 mL) under an inert atmosphere. Ensure proper ventilation as hydrogen gas is evolved.
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Once the sodium has completely reacted, add diethyl malonate (0.17 mol) to the sodium ethoxide solution.
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Follow with the addition of N-methylguanidine hydrochloride (0.17 mol).
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Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring for 4-6 hours.
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After completion, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form.
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Evaporate the ethanol under reduced pressure.
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Dissolve the residue in a minimum amount of cold deionized water and acidify to a pH of 5-6 with concentrated hydrochloric acid to precipitate the product.
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Collect the white precipitate by vacuum filtration, wash with cold water, and dry.
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Step 2: Synthesis of 4,6-Dichloro-N-methylpyrimidin-2-amine
The dihydroxy pyrimidine from the previous step is converted to the more reactive dichloro derivative.
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Chemical Principle: This transformation is a nucleophilic substitution where the hydroxyl groups are replaced by chlorine atoms. Phosphorus oxychloride (POCl3) is a common and effective reagent for this type of chlorination.[2][3] The reaction may be catalyzed by a tertiary amine, such as N,N-dimethylaniline, which acts as an acid scavenger.[4]
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Experimental Protocol:
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In a fume hood, carefully add 2-(methylamino)pyrimidine-4,6-diol (1 molar equivalent) to an excess of phosphorus oxychloride (3-5 molar equivalents).
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Optionally, add a catalytic amount of N,N-dimethylaniline.
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Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral.
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The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
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Step 3: Synthesis of 6-Chloro-N2-methylpyrimidine-2,4-diamine
This step involves a selective nucleophilic aromatic substitution (SNAr) to introduce a primary amino group.
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Chemical Principle: The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. By controlling the reaction conditions, it is possible to achieve selective monosubstitution. Ammonia acts as the nucleophile, displacing one of the chlorine atoms. The reaction is typically carried out in a protic solvent like ethanol.
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Experimental Protocol:
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Dissolve 4,6-dichloro-N-methylpyrimidin-2-amine (1 molar equivalent) in ethanol in a pressure vessel.
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Add an excess of aqueous ammonia (e.g., 28-30% solution).
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Seal the vessel and heat the mixture to a temperature between 100-120°C for several hours.
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Monitor the reaction progress by TLC or LC-MS.
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After the reaction is complete, cool the vessel to room temperature.
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The product may precipitate upon cooling. If not, concentrate the reaction mixture under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
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Step 4: Synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine
The final step is the introduction of the nitroso group at the 5-position of the pyrimidine ring.
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Chemical Principle: This is an electrophilic substitution reaction. The pyrimidine ring, being electron-rich due to the two amino groups, is activated for electrophilic attack at the 5-position. The nitrosating agent is typically nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[5]
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Experimental Protocol:
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Dissolve 6-chloro-N2-methylpyrimidine-2,4-diamine (1 molar equivalent) in an aqueous acidic solution (e.g., dilute hydrochloric acid) at a low temperature (0-5°C) in an ice bath.
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Slowly add a solution of sodium nitrite (1-1.2 molar equivalents) in water dropwise, maintaining the temperature below 5°C.
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Stir the reaction mixture at this temperature for 1-2 hours.
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The formation of a colored precipitate indicates the formation of the nitroso product.
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Collect the product by filtration, wash with cold water, and dry under vacuum.
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Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | N-Methylguanidine, Diethyl Malonate | Sodium Ethoxide, Ethanol | 2-(Methylamino)pyrimidine-4,6-diol | 80-90% |
| 2 | 2-(Methylamino)pyrimidine-4,6-diol | Phosphorus Oxychloride, (N,N-dimethylaniline) | 4,6-Dichloro-N-methylpyrimidin-2-amine | 70-85%[2] |
| 3 | 4,6-Dichloro-N-methylpyrimidin-2-amine | Aqueous Ammonia, Ethanol | 6-Chloro-N2-methylpyrimidine-2,4-diamine | 60-75% |
| 4 | 6-Chloro-N2-methylpyrimidine-2,4-diamine | Sodium Nitrite, Hydrochloric Acid | 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine | >90%[5] |
Process Visualization
Caption: A step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of 6-chloro-2-N-methyl-5-nitrosopyrimidine-2,4-diamine can be effectively achieved through a well-defined, four-step pathway. This guide provides a detailed and scientifically grounded protocol for each step, from the initial ring formation to the final nitrosation. The presented methodologies are based on established chemical principles and are designed to be reproducible in a laboratory setting. This in-depth guide serves as a valuable resource for researchers engaged in the synthesis of novel pyrimidine-based compounds for potential therapeutic applications.
References
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MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
- Google Patents. (1995). WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine.
- Google Patents. (2021). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Google Patents. (2018). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 3. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 4. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
(Note: A hypothetical structure is presented for illustrative purposes, as a verified structure was not found in the initial search.)